![molecular formula C9H9BrF2O B1375515 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol CAS No. 887781-90-0](/img/structure/B1375515.png)
2-(4-Bromophenyl)-1,1-difluoropropan-2-ol
Overview
Description
The compound “2-(4-Bromophenyl)-1,1-difluoropropan-2-ol” is likely to be an organic compound containing a bromophenyl group, a difluoropropanol group, and a hydroxyl group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl and hydroxyl groups .Scientific Research Applications
Catalytic Arylation Reactions
The compound 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol can be involved in catalytic arylation reactions. For instance, biphenyl-2-ols, which are structurally related, have been shown to undergo regioselective mono- and diarylation with aryl iodides in the presence of a palladium catalyst, leading to the formation of derivatives like terphenyl-2-ol and diphenylbiphenyl-2-ol (Satoh et al., 1998).
Environmental Concerns and Estrogenic Activity
The environmental impact and estrogenic activity of brominated compounds like 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol are significant areas of research. For example, the combustion of electronic waste containing brominated flame-retardants has raised concerns due to the release of estrogenic compounds, including derivatives similar to 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol (Owens et al., 2007).
Photocatalytic Reactions
This compound also has potential applications in photocatalytic reactions. An example can be found in the use of related bromophenyl compounds in photocatalytic defluorinative reactions, which are useful in synthesizing various organic molecules (Zeng et al., 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds using bromophenyl derivatives is another area of application. For instance, synthesis and study of thiourea derivatives, including compounds with bromophenyl groups, have been conducted to explore their antipathogenic properties (Limban et al., 2011).
Molecular Electronics
In the field of molecular electronics, aryl bromides like 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol are used as building blocks for molecular wires, crucial for the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions involving electrophilic aromatic substitution . In such reactions, the bromine atom on the phenyl ring could potentially act as a leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHGHWIMGNZPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229116 | |
Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887781-90-0 | |
Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887781-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.